molecular formula C13H10ClNOS B14488072 2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- CAS No. 64741-20-4

2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)-

Cat. No.: B14488072
CAS No.: 64741-20-4
M. Wt: 263.74 g/mol
InChI Key: BONWLLFDXXNFLB-UHFFFAOYSA-N
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Description

2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- is a synthetic organic compound that belongs to the class of amides This compound features a propenamide backbone with a 4-chlorophenyl group and a 2-thienyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- typically involves the reaction of 4-chloroaniline with 2-thiophenecarboxylic acid, followed by the formation of the amide bond through a condensation reaction. Common reagents used in this process include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl and 2-thienyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, N-(4-bromophenyl)-3-(2-thienyl)-
  • 2-Propenamide, N-(4-methylphenyl)-3-(2-thienyl)-
  • 2-Propenamide, N-(4-fluorophenyl)-3-(2-thienyl)-

Uniqueness

2-Propenamide, N-(4-chlorophenyl)-3-(2-thienyl)- is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds with different substituents.

Properties

CAS No.

64741-20-4

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C13H10ClNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)

InChI Key

BONWLLFDXXNFLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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